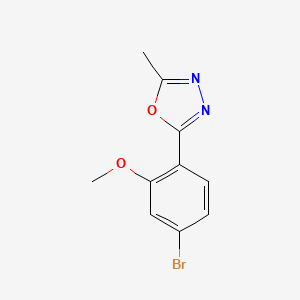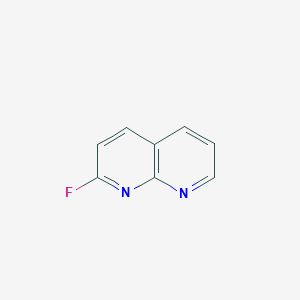
2-fluoro-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine, 2-fluoro- can be achieved through several methods:
Friedländer Approach: This approach uses 2-aminonicotinaldehyde as a starting material with various carbonyl reaction partners.
Metal-Catalyzed Synthesis: This method involves the use of metal catalysts to facilitate the formation of the naphthyridine ring.
Industrial Production Methods
Industrial production of 1,8-naphthyridine, 2-fluoro- typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the desired scale and specific application requirements.
Analyse Des Réactions Chimiques
2-fluoro-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution: The fluorine atom at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Naphthyridine N-oxides.
Reduction: Reduced naphthyridine derivatives.
Substitution: Substituted naphthyridine derivatives.
Applications De Recherche Scientifique
2-fluoro-1,8-naphthyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,8-naphthyridine, 2-fluoro- involves its interaction with molecular targets such as DNA. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription . This property is particularly useful in the development of anticancer agents.
Comparaison Avec Des Composés Similaires
2-fluoro-1,8-naphthyridine can be compared with other similar compounds such as:
1,8-Naphthyridine: The parent compound without the fluorine substitution.
2,7-Difunctionalized-1,8-Naphthyridines: Compounds with additional functional groups at the 2 and 7 positions.
1,5-Naphthyridine: An isomer with the nitrogen atoms in different positions.
Uniqueness
The presence of the fluorine atom at the 2-position in 1,8-naphthyridine, 2-fluoro- imparts unique chemical properties such as increased stability and reactivity, making it distinct from its analogs .
Propriétés
Formule moléculaire |
C8H5FN2 |
|---|---|
Poids moléculaire |
148.14 g/mol |
Nom IUPAC |
2-fluoro-1,8-naphthyridine |
InChI |
InChI=1S/C8H5FN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H |
Clé InChI |
YUMCAWUAVINQTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)N=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



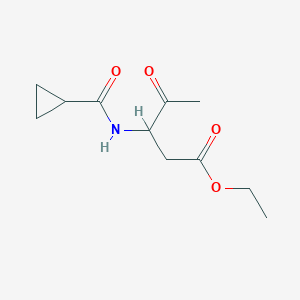
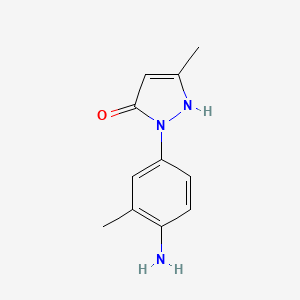
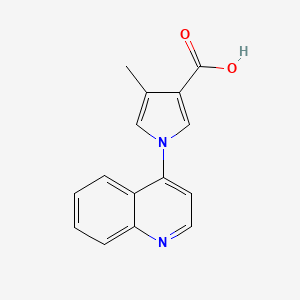
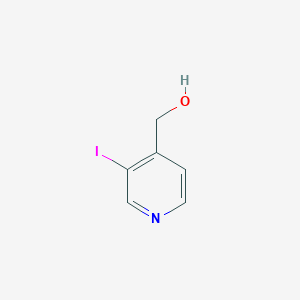
![1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine](/img/structure/B8703410.png)

![10-Bromo-9-fluoro-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B8703431.png)
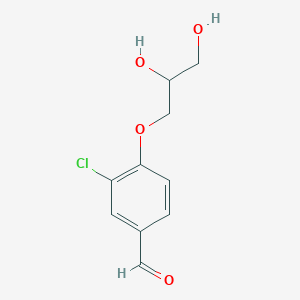
![N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B8703442.png)
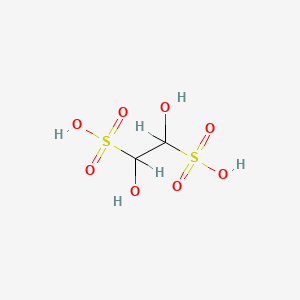
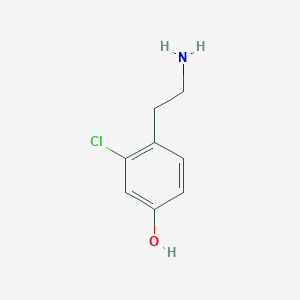
![(RS)-6-Carboxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B8703467.png)
